![molecular formula C7H6BrN3O B13683493 (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound that features a bromine atom at the 7th position of the imidazo[4,5-c]pyridine ring and a hydroxymethyl group at the 2nd position. This compound is part of the imidazopyridine family, known for its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and imidazole precursors.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)carboxylic acid.
Reduction: 1H-imidazo[4,5-c]pyridin-2-ylmethanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties.
Uniqueness
(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C7H6BrN3O |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
(7-bromo-3H-imidazo[4,5-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-4-1-9-2-5-7(4)11-6(3-12)10-5/h1-2,12H,3H2,(H,10,11) |
InChI-Schlüssel |
QBYGTXIFHKDLTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



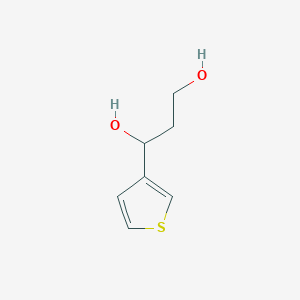
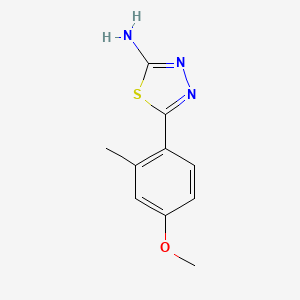

![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)

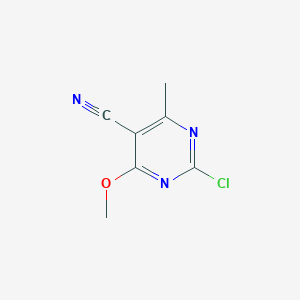
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
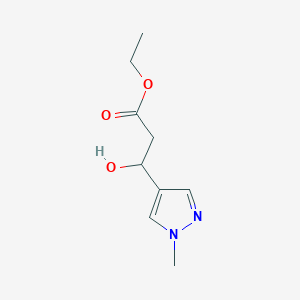
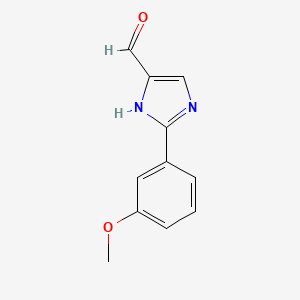
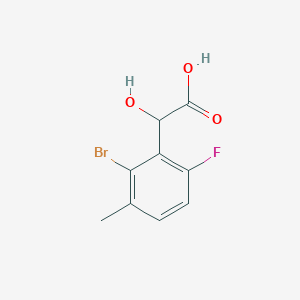
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
